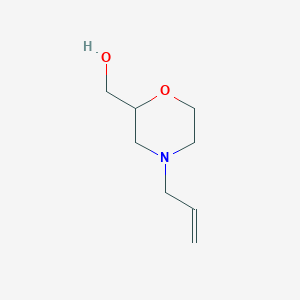

2-Morpholinemethanol, 4-(2-propen-1-yl)-

Description

BenchChem offers high-quality 2-Morpholinemethanol, 4-(2-propen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholinemethanol, 4-(2-propen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

40987-48-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(4-prop-2-enylmorpholin-2-yl)methanol |

InChI |

InChI=1S/C8H15NO2/c1-2-3-9-4-5-11-8(6-9)7-10/h2,8,10H,1,3-7H2 |

InChI Key |

VESZHRBIDLVLBO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCOC(C1)CO |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry and Morpholine Derivatives

2-Morpholinemethanol, 4-(2-propen-1-yl)- belongs to the broad class of heterocyclic compounds, specifically being a derivative of morpholine (B109124). Morpholine, a six-membered ring containing both nitrogen and oxygen atoms, is a significant pharmacophore in medicinal chemistry. e3s-conferences.org The morpholine nucleus is a versatile scaffold found in a wide array of therapeutic agents, including antibiotics, antifungals, and anticancer drugs. e3s-conferences.org Its presence can enhance the potency of a molecule and modify its pharmacokinetic properties. e3s-conferences.org

The applications of morpholine and its derivatives extend beyond pharmaceuticals into materials science, where they are used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org They also find utility as corrosion inhibitors, solvents, and catalysts in various industrial processes. e3s-conferences.orgchemicalbook.com The unique combination of an amine and an ether group within the morpholine ring imparts a desirable polarity and reactivity profile.

The specific substitution pattern of 2-Morpholinemethanol, 4-(2-propen-1-yl)-, with functional groups at both the nitrogen and a carbon atom of the ring, suggests a molecule designed for multifunctional roles. The N-alkylation to introduce the allyl group and the hydroxymethyl substituent on the carbon skeleton are key features that dictate its chemical behavior and potential applications.

Below is a comparative table of related morpholine derivatives to provide context for the physical properties of 2-Morpholinemethanol, 4-(2-propen-1-yl)-.

| Property | 2-Morpholinoethanol | Morpholin-2-ylmethanol |

| Molecular Formula | C6H13NO2 | C5H11NO2 |

| Molecular Weight | 131.17 g/mol | 117.15 g/mol nih.gov |

| Boiling Point | 227 °C chemicalbook.com | Not available |

| Density | 1.083 g/mL at 25 °C chemicalbook.com | Not available |

| Appearance | Colorless to pale yellow liquid guidechem.com | Not available |

Significance of Allyl and Hydroxymethyl Moieties in Organic Synthesis and Materials Science

The chemical character and potential utility of 2-Morpholinemethanol, 4-(2-propen-1-yl)- are largely defined by its two key functional groups: the allyl group and the hydroxymethyl group.

The allyl group (2-propen-1-yl) is a highly versatile functional moiety in organic synthesis. Its double bond can participate in a wide range of chemical transformations, including additions, oxidations, and metathesis reactions. Crucially, the allyl group is a well-known monomer for radical polymerization. tandfonline.comtandfonline.com The reactivity of allyl monomers in polymerization is influenced by the polar effects of neighboring functional groups. tandfonline.com While allyl compounds can sometimes lead to oligomeric products due to degradative chain transfer, under specific conditions, they can form polymers with valuable properties. tandfonline.com The presence of an allyl group in 2-Morpholinemethanol, 4-(2-propen-1-yl)- suggests its potential as a monomer or co-monomer in the synthesis of functional polymers. The unreacted allyl groups in a polymer can also serve as sites for subsequent cross-linking or further chemical modification. nih.gov

The hydroxymethyl group (-CH2OH) provides a primary alcohol functionality, which is a key reactive site for a multitude of chemical reactions. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification reactions. In the context of materials science, the hydroxyl group is pivotal for forming cross-linked networks. nih.gov For instance, it can react with isocyanates to form polyurethane networks, with the nature of the hydroxyl group influencing the cross-linking process. mdpi.com The hydroxyl group's ability to participate in hydrogen bonding also significantly impacts the physical properties of the resulting materials, such as their solubility and thermal stability. In biomedical applications, hydroxyl groups can enhance biocompatibility and provide sites for conjugation with other bioactive molecules.

The combination of a polymerizable allyl group and a reactive hydroxymethyl group within the same morpholine (B109124) scaffold makes 2-Morpholinemethanol, 4-(2-propen-1-yl)- a promising building block for the creation of advanced materials with tailored properties.

Research Trajectory and Future Perspectives for Advanced 2 Morpholinemethanol, 4 2 Propen 1 Yl Derivatives

The unique structural attributes of 2-Morpholinemethanol, 4-(2-propen-1-yl)- open up a number of exciting avenues for future research and development. The dual functionality of this molecule allows for the design of sophisticated molecular architectures and materials.

One promising research direction is the synthesis of novel polymers. By polymerizing the allyl group, a range of homopolymers and copolymers can be created. The pendant hydroxymethyl groups along the polymer backbone would offer sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. For example, these hydroxyl groups could be used to attach drug molecules for controlled release applications or to create hydrogels with specific swelling characteristics.

In the realm of materials science, advanced derivatives of 2-Morpholinemethanol, 4-(2-propen-1-yl)- could be developed as cross-linking agents for resins and coatings. The ability of the hydroxymethyl group to react with various cross-linking agents, combined with the potential for the allyl group to participate in curing processes, could lead to materials with enhanced mechanical strength, thermal stability, and chemical resistance. e3s-conferences.org

Furthermore, the inherent biological activity associated with the morpholine (B109124) ring suggests that derivatives of this compound could be explored for pharmaceutical and agrochemical applications. e3s-conferences.org By modifying the hydroxymethyl and allyl groups, it may be possible to develop new therapeutic agents or specialized fungicides. The synthesis of N-substituted morpholine derivatives is an active area of research, with protocols being developed that allow for high functional group tolerance under mild reaction conditions. nih.gov

The table below summarizes the key functional groups of 2-Morpholinemethanol, 4-(2-propen-1-yl)- and their potential roles in future research.

| Functional Group | Potential Research Applications |

| Morpholine Ring | Scaffold for bioactive molecules, core of functional materials. |

| Allyl Group | Monomer for polymerization, site for chemical modification and cross-linking. |

| Hydroxymethyl Group | Site for cross-linking, point of attachment for other molecules, enhances hydrophilicity. |

Synthetic Pathways to 4-allyl-2-morpholinemethanol

The synthesis of 2-Morpholinemethanol, 4-(2-propen-1-yl)- involves the strategic introduction of two key functional groups onto the morpholine scaffold: an allyl group at the nitrogen atom (N-4) and a hydroxymethyl group at the carbon atom adjacent to the oxygen (C-2). The methodologies to achieve this can be broadly categorized into the sequence of these functionalization steps. One common approach involves first preparing the N-allyl morpholine core, followed by the introduction of the hydroxymethyl group. Alternatively, synthesis can commence with a pre-functionalized morpholine-2-methanol, onto which the allyl group is subsequently added. This article explores the distinct synthetic strategies for achieving each of these crucial functionalizations.

Polymerization Science of 2 Morpholinemethanol, 4 2 Propen 1 Yl and Its Derivatives

Homopolymerization Mechanisms and Kinetics

Homopolymerization of 2-Morpholinemethanol, 4-(2-propen-1-yl)- is fundamentally constrained by the reactivity of the allyl functional group.

The free radical polymerization of most allyl compounds is notoriously inefficient for producing high molecular weight polymers. This is primarily due to a process known as degradative chain transfer. tandfonline.com In this mechanism, a propagating polymer radical, instead of adding to the double bond of another monomer, abstracts a hydrogen atom from the carbon adjacent to the double bond (the allylic position) of a monomer molecule.

This transfer event terminates the growing polymer chain and creates a new, resonance-stabilized allyl radical. This allyl radical is significantly less reactive and is slow to initiate a new polymer chain. Consequently, the process is dominated by termination and transfer reactions, leading to the formation of only low molecular weight oligomers. tandfonline.comacs.org The expected outcome for the free radical polymerization of 2-Morpholinemethanol, 4-(2-propen-1-yl)- follows this classic behavior, as summarized in the table below.

Table 1: Expected Outcomes of Free Radical Polymerization of an Allyl Monomer

| Feature | Expected Result | Rationale |

|---|---|---|

| Degree of Polymerization | Very Low | Dominance of degradative chain transfer over propagation. tandfonline.com |

| Polymerization Rate | Slow | Low reactivity of the resulting allyl radical towards initiation. nih.gov |

| Molecular Weight | Low (Oligomers) | Frequent termination of kinetic chains. |

| Primary Mechanism | Radical Chain Transfer | Abstraction of allylic hydrogen is kinetically favored. acs.org |

Controlled/living polymerization techniques offer advanced control over polymer architecture but face significant challenges with less-activated monomers like 2-Morpholinemethanol, 4-(2-propen-1-yl)-.

Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP): Applying RAFT or ATRP to allyl monomers is difficult. The low reactivity of the allyl double bond and the propensity for chain transfer interfere with the delicate equilibrium required for a controlled process. nih.gov While selective RAFT copolymerization of a highly reactive monomer (e.g., methacrylate) with an allyl-containing monomer has been achieved, the controlled homopolymerization of the allyl moiety itself remains a significant challenge.

Ring-Opening Polymerization (ROP) of Related Morpholine-diones: An alternative route to incorporate morpholine-derived structures into a polymer backbone is through the Ring-Opening Polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. These monomers, which are cyclic ester-amides, polymerize to form poly(ester amide)s, a class of biodegradable polymers. mdpi.comrsc.org This method does not involve the polymerization of the allyl group but is a key strategy for producing polymers containing the core morpholine (B109124) structure. acs.org Various catalysts, including metal-based systems like stannous octoate [Sn(Oct)₂] and, more recently, organocatalyst systems such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with thiourea (B124793) (TU), have been employed to achieve controlled polymerization with predictable molecular weights and low dispersities. nih.govacs.org

Table 2: Representative Conditions for Ring-Opening Polymerization (ROP) of Morpholine-2,5-dione Derivatives

| Monomer | Catalyst System | Initiator | Typical Conditions | Resulting Polymer |

|---|---|---|---|---|

| (S)-3-Benzylmorpholine-2,5-dione | DBU / Thiourea | Benzyl Alcohol | M/I/DBU/TU = 100/1/1/10 | Well-defined poly(ester amide) nih.gov |

| 3,6-Dialkylated Morpholine-2,5-diones | DBU / Thiourea | Benzyl Alcohol | 25 °C | High molecular weight poly(ester amide)s acs.org |

| Various Morpholine-2,5-diones | Stannous Octoate [Sn(Oct)₂] | Water or Alcohol | Bulk, ~120-150 °C | Poly(ester amide)s (polydepsipeptides) mdpi.comuc.pt |

Copolymerization with Various Monomers

Due to the low reactivity of the allyl group in homopolymerization, copolymerization with more reactive vinyl monomers represents a more viable strategy for incorporating the 2-Morpholinemethanol, 4-(2-propen-1-yl)- unit into polymer chains.

The incorporation of an allyl monomer (M₁) into a polymer main chain alongside a more reactive monomer (M₂), such as styrene (B11656) or methyl methacrylate (B99206), is governed by their monomer reactivity ratios (r₁ and r₂). tulane.edu

r₁ = k₁₁/k₁₂ (Preference of a radical ending in M₁ to add M₁ vs. M₂)

r₂ = k₂₂/k₂₁ (Preference of a radical ending in M₂ to add M₂ vs. M₁)

A more effective strategy is to copolymerize a primary, reactive monomer with a small fraction of 2-Morpholinemethanol, 4-(2-propen-1-yl)-. This approach uses the copolymerization to create a polymer backbone (e.g., polystyrene or poly(methyl methacrylate)) decorated with pendant morpholinemethanol units, where the unreacted allyl group is available for subsequent reactions. This has been successfully demonstrated in controlled radical polymerizations, such as the RAFT copolymerization of styrene with allyl methacrylate, where the methacrylate group polymerizes selectively, leaving the less reactive allyl group intact as a side-chain functionality. This method allows for the synthesis of well-defined polymers with preserved allyl groups for further use.

Post-Polymerization Modification Strategies

The true utility of incorporating the 2-Morpholinemethanol, 4-(2-propen-1-yl)- monomer via the side-chain functionalization strategy (4.2.2) lies in the ability to chemically modify the pendant allyl group after polymerization. This approach allows for the creation of a diverse library of functional polymers from a single parent copolymer.

The most prominent method for modifying pendant allyl groups is the thiol-ene reaction . This reaction is a form of "click chemistry," characterized by high yields, mild reaction conditions (often initiated by UV light), orthogonality to many other functional groups, and high efficiency. nih.gov In this reaction, a thiol compound (R-SH) adds across the allyl double bond, forming a stable thioether linkage. acs.org This allows for the covalent attachment of a wide array of molecules to the polymer side chains, depending on the nature of the "R" group on the thiol.

Table 3: Examples of Post-Polymerization Modification of Pendant Allyl Groups via Thiol-Ene Reaction

| Thiol Reagent | Functional Group Introduced | Potential Application |

|---|---|---|

| 1-Thioglycerol | Diol | Increased hydrophilicity, points for further esterification |

| Mercaptoacetic acid | Carboxylic Acid | pH-responsive behavior, conjugation sites |

| 2-Aminoethanethiol | Primary Amine | Bioconjugation, pH-buffering capacity |

| Cysteine | Amino Acid | Biocompatibility, peptide coupling |

This strategy of copolymerization followed by post-polymerization modification provides a powerful and versatile platform for designing advanced functional materials based on the 2-Morpholinemethanol, 4-(2-propen-1-yl)- scaffold. nih.govacs.org

Functionalization of Pendant Allyl Groups in Polymers (e.g., for cross-linking, grafting)

Polymers synthesized from monomers like 2-Morpholinemethanol, 4-(2-propen-1-yl)- possess pendant allyl groups which are readily available for post-polymerization modification. These groups are particularly valuable as they can undergo a variety of chemical reactions to alter the polymer's structure and properties, notably for cross-linking and grafting. nih.govdoaj.orgscilit.com

Cross-linking:

The pendant allyl groups serve as reactive sites for creating network structures through cross-linking. This process enhances the polymer's mechanical strength, thermal stability, and chemical resistance. A prominent method for this is the thiol-ene "click" reaction, which involves the radical-mediated addition of a thiol to the allyl double bond. nih.gov This reaction is highly efficient and can be initiated by UV light (photocrosslinking) or thermal initiators. nih.govresearchgate.net

For instance, thermo-responsive shape memory polymers have been created by photocrosslinking pendant allyl groups. nih.gov The cross-linking process restricts the mobility of polymer chains, which can lead to a reduction in the melting temperature (Tm) and percent crystallinity (XC) of the material. nih.gov The degree of cross-linking, and thus the material's properties, can be precisely controlled by adjusting the concentration of the cross-linking agent, the reaction time, or the intensity of the UV irradiation. nih.govresearchgate.net

Grafting:

Grafting involves attaching new polymer chains (grafts) onto the main polymer backbone. The pendant allyl groups on a 2-Morpholinemethanol, 4-(2-propen-1-yl)- based polymer provide ideal anchor points for such modifications. The primary methods for grafting include "grafting-onto," "grafting-from," and "grafting-through." mdpi.comcmu.edu

Grafting-onto: In this approach, pre-synthesized polymer chains with reactive end-groups are attached to the pendant allyl groups of the backbone polymer. mdpi.com Thiol-ene chemistry is again a common strategy, where thiol-terminated polymers are "clicked" onto the allyl-functionalized backbone. mdpi.com

Grafting-from: This method involves initiating the polymerization of a second monomer directly from the main polymer backbone. The allyl groups can be chemically modified to create initiating sites for techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edu

Grafting-through: This technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end-group) with other monomers. While not a direct functionalization of a pre-existing pendant allyl group, it is a related strategy for creating graft copolymers. mdpi.com

The functionalization of pendant allyl groups is a versatile strategy to create advanced polymer architectures with tailored properties for specific applications. abo.fi

Table 1: Methods for Functionalization of Pendant Allyl Groups

| Functionalization Type | Method | Reagents/Conditions | Outcome |

|---|---|---|---|

| Cross-linking | Thiol-ene Click Chemistry | Multifunctional thiols (e.g., 1,4-butanedithiol), Photoinitiator, UV light or Heat | Formation of a cross-linked polymer network, enhanced mechanical and thermal properties. nih.gov |

| Cross-linking | Free Radical Polymerization | Thermal or photoinitiators | Network formation, potential for gelation during initial polymerization if not controlled. researchgate.net |

| Grafting (Grafting-onto) | Thiol-ene Click Chemistry | Thiol-terminated polymers (e.g., PEG-SH), Photoinitiator | Attachment of pre-formed polymer chains to the backbone. mdpi.com |

| Grafting (Grafting-from) | Transformation and CRP | Chemical modification of allyl group to an initiator site, followed by controlled radical polymerization (e.g., ATRP) | Growth of new polymer chains directly from the backbone. cmu.edu |

| Modification | Epoxidation | Peroxy acids (e.g., 3-chloroperoxybenzoic acid) | Conversion of allyl groups to epoxide rings for further reactions. nih.gov |

| Modification | Bromination | Bromine | Addition of bromine across the double bond, introducing halogen functionality. nih.gov |

Chemical Modifications of Hydroxyl and Morpholine Functionalities on Polymer Backbones

Beyond the versatile allyl group, polymers derived from 2-Morpholinemethanol, 4-(2-propen-1-yl)- contain hydroxyl and morpholine functionalities that can be chemically modified to fine-tune the material's properties.

Modification of Hydroxyl Groups:

The primary hydroxyl group (-CH₂OH) on the polymer backbone is a prime site for a wide range of chemical transformations, methods for which are well-established in polymer chemistry. researchgate.net Esterification is one of the most common modifications, where the hydroxyl group reacts with carboxylic acids, acyl chlorides, or anhydrides to form ester linkages. researchgate.net This reaction can be used to:

Introduce new functional groups: By choosing an appropriate carboxylic acid, functionalities such as amines, alkynes, or other reactive groups can be appended to the polymer backbone, enabling further "click" reactions or other conjugations. cmu.edu

Alter hydrophilicity/hydrophobicity: Attaching long alkyl chains can render a hydrophilic polymer more hydrophobic, while grafting hydrophilic polymers like poly(ethylene glycol) (PEG) can increase water solubility.

Attach bioactive molecules: Drugs, peptides, or other biologically active compounds containing a carboxylic acid group can be covalently linked to the polymer.

Other reactions involving the hydroxyl group include its conversion to an ether or its oxidation to an aldehyde or carboxylic acid, further expanding the chemical diversity of the resulting polymer. cmu.edu

Modification of Morpholine Functionalities:

The morpholine ring is a stable heterocyclic amine and ether moiety. e3s-conferences.org Its modification on a polymer backbone typically involves reactions at the tertiary amine nitrogen. researchgate.net

Quaternization: The nitrogen atom in the morpholine ring can be quaternized by reacting with alkyl halides. This process introduces a permanent positive charge onto the polymer backbone, creating a polycationic material. Such modifications drastically alter the polymer's solubility, making it more water-soluble, and can impart antimicrobial properties or allow for electrostatic interactions with negatively charged molecules like DNA. mdpi.com

Protonation: As a weak base, the morpholine nitrogen can be protonated in acidic conditions. researchgate.net This creates a pH-responsive polymer, where properties like solubility or swelling can change significantly with a decrease in pH. This is a reversible process.

Structure-Property Relationships in 2-Morpholinemethanol, 4-(2-propen-1-yl)- Based Polymers

Influence of Functional Groups:

Pendant Allyl Group: The primary role of the allyl group in structure-property relationships is to serve as a cross-linking site. mdpi.com As the density of cross-links increases, the polymer transitions from a soft, soluble material to a rigid, insoluble thermoset. Cross-linking enhances the glass transition temperature (Tg), improves mechanical strength and modulus, and can impart shape memory properties. nih.gov The spacing of these cross-links is a critical parameter for tuning these properties. nih.gov

Hydroxyl Group: The presence of pendant hydroxyl groups promotes intermolecular and intramolecular hydrogen bonding. This leads to increased chain cohesion, which generally results in higher mechanical strength and a higher glass transition temperature. Furthermore, the hydroxyl groups enhance the polymer's hydrophilicity and ability to interact with polar solvents like water. mdpi.com

Influence of Polymer Architecture:

Table 2: Structure-Property Relationships

| Structural Feature | Influence on Polymer Properties |

|---|---|

| High Cross-link Density | Increased stiffness, higher Tg, reduced solubility, enhanced thermal stability. nih.gov |

| Low Cross-link Density | Softer, more flexible material, potential for swelling in solvents. |

| Pendant Hydroxyl Groups | Increased hydrophilicity, potential for hydrogen bonding, higher mechanical strength. mdpi.com |

| Pendant Morpholine Groups | Increased polarity, pH-responsiveness, enhanced water solubility. researchgate.netmdpi.com |

| Linear Backbone | Thermoplastic behavior, soluble in specific solvents. |

| Grafted Side Chains | Can induce microphase separation, alter solubility, create amphiphilic properties. nih.govacs.org |

Catalysis and Ligand Design Incorporating 2 Morpholinemethanol, 4 2 Propen 1 Yl

Design and Synthesis of 2-Morpholinemethanol, 4-(2-propen-1-yl)-Derived Ligands

The inherent chirality and multiple functional groups of 2-Morpholinemethanol, 4-(2-propen-1-yl)- make it an attractive scaffold for the synthesis of sophisticated ligands tailored for asymmetric catalysis.

Chiral Ligand Architectures from 2-Morpholinemethanol, 4-(2-propen-1-yl)-

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create enantiomerically pure compounds. researchgate.net The chiral backbone of 2-Morpholinemethanol, 4-(2-propen-1-yl)- provides a valuable starting point for the development of new chiral ligand architectures. While direct derivatization of this specific compound into widely used ligand classes is not extensively documented in publicly available literature, the principles of chiral morpholine (B109124) synthesis offer a clear pathway.

Chiral morpholine derivatives are recognized as important structural motifs in many biologically active compounds and are valuable as chiral auxiliaries and ligands in asymmetric synthesis. nih.gov The synthesis of such chiral morpholines can be achieved through various methods, including the asymmetric hydrogenation of unsaturated morpholines using catalysts like bisphosphine-rhodium complexes. nih.govrsc.org This approach allows for the creation of 2-substituted chiral morpholines with high enantioselectivity. nih.gov Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is another established method for producing chiral morpholines. semanticscholar.org

These synthetic strategies can be conceptually applied to modify 2-Morpholinemethanol, 4-(2-propen-1-yl)- to introduce additional stereocenters or functional groups, thereby creating novel chiral ligand architectures. The inherent chirality of the starting material can serve to direct the stereochemical outcome of subsequent transformations, leading to ligands with well-defined three-dimensional structures crucial for effective enantioselective catalysis.

Multidentate Ligand Scaffolds Featuring Allyl, Hydroxyl, and Amine Donor Sites

The presence of allyl, hydroxyl, and amine groups within the 2-Morpholinemethanol, 4-(2-propen-1-yl)- structure provides multiple coordination sites, making it an ideal candidate for the development of multidentate ligands. Such ligands can bind to a metal center through two or more donor atoms, forming stable chelate rings that enhance the stability and catalytic activity of the resulting metal complexes.

The nitrogen atom of the morpholine ring and the oxygen atom of the hydroxyl group can act as a bidentate N,O-ligand. The allyl group introduces further possibilities for coordination, either through its π-system (η²-coordination) or after modification. For instance, the double bond of the allyl group can be functionalized to introduce other donor atoms, such as phosphorus or sulfur, leading to tridentate or even tetradentate ligands.

The coordination of such multidentate ligands to a metal center creates a well-defined and often rigid coordination sphere, which is essential for controlling the selectivity of catalytic reactions. The combination of the chiral backbone with the multidentate coordination mode can lead to highly effective catalysts for a range of asymmetric transformations.

Metal Complex Formation and Coordination Chemistry

The diverse donor functionalities of ligands derived from 2-Morpholinemethanol, 4-(2-propen-1-yl)- allow for the formation of a wide array of metal complexes with both transition metals and main group elements. The coordination chemistry of these complexes is fundamental to understanding their subsequent reactivity and catalytic potential.

Transition Metal Complexes for Homogeneous and Heterogeneous Catalysis

Transition metals are central to many catalytic processes due to their variable oxidation states and ability to coordinate with a variety of ligands. dntb.gov.ua Ligands derived from 2-Morpholinemethanol, 4-(2-propen-1-yl)- can form stable complexes with a range of transition metals, including but not limited to palladium, rhodium, iridium, ruthenium, iron, and cobalt. nih.govlibretexts.org The coordination typically involves the nitrogen and oxygen atoms, and potentially the allyl group, creating a specific geometric arrangement around the metal center. tcd.ietamu.edulibretexts.org

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the morpholine ring or the allyl group, thereby influencing the catalytic activity and selectivity of the metal complex. mdpi.com These complexes can be employed as homogeneous catalysts, where the catalyst is in the same phase as the reactants, or they can be immobilized on a solid support to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. researchgate.net

Table 1: Potential Transition Metal Complexes and Their Geometries

| Metal Ion | Potential Ligand Coordination | Expected Geometry |

|---|---|---|

| Pd(II) | Bidentate (N,O) | Square Planar |

| Rh(I) | Bidentate (N,O) with other ligands | Square Planar |

| Ru(II) | Tridentate (N,O, and modified allyl) | Octahedral |

| Fe(II)/Fe(III) | Bidentate or Tridentate | Octahedral or Tetrahedral |

This table is illustrative and based on common coordination geometries for these metals.

Main Group Metal Complexes and Their Reactivity

While transition metals are more commonly associated with catalysis, main group metals also form a variety of organometallic compounds with unique reactivity. msu.edu Ligands derived from 2-Morpholinemethanol, 4-(2-propen-1-yl)- can coordinate to main group metals such as those from Group 4 (e.g., Titanium, Zirconium, Hafnium). nih.govdntb.gov.ua The interaction of the hydroxyl group with these electropositive metals is particularly relevant.

The reactivity of these main group metal complexes is often characterized by Lewis acidic behavior and can be utilized in various organic transformations. The presence of the allyl group can also lead to interesting insertion or coupling reactions. The specific nature of the main group metal and the ligand architecture will dictate the structure and reactivity of the resulting complex.

Catalytic Applications

The metal complexes derived from 2-Morpholinemethanol, 4-(2-propen-1-yl)- hold significant promise in various catalytic applications, particularly in asymmetric synthesis where the control of stereochemistry is paramount.

The chiral environment created by these ligands can be exploited in a multitude of asymmetric reactions. For instance, palladium complexes are well-known catalysts for cross-coupling reactions, and chiral ligands are crucial for achieving enantioselectivity in reactions such as asymmetric allylic alkylation. mdpi.com Rhodium and iridium complexes are highly effective for asymmetric hydrogenation reactions, where a chiral phosphine (B1218219) ligand derived from the morpholine scaffold could induce high enantioselectivity. nih.govrsc.org

Furthermore, iron and cobalt complexes are gaining prominence as catalysts for a variety of transformations due to their low cost and low toxicity. nih.gov The development of chiral ligands for these first-row transition metals is an active area of research.

Table 2: Potential Catalytic Applications of Derived Metal Complexes

| Metal | Type of Reaction | Potential Product Class |

|---|---|---|

| Palladium | Asymmetric Allylic Alkylation | Chiral allylated compounds |

| Rhodium | Asymmetric Hydrogenation | Chiral alkanes |

| Iridium | Asymmetric Hydrogenation | Chiral alkanes |

| Ruthenium | Asymmetric Transfer Hydrogenation | Chiral alcohols |

| Iron | Asymmetric Hydrosilylation | Chiral silanes |

This table presents potential applications based on the known catalytic activities of these metals with chiral ligands.

Based on a comprehensive search for "2-Morpholinemethanol, 4-(2-propen-1-yl)-," also known as 4-allyl-2-morpholinemethanol, there is no publicly available scientific literature detailing its specific use as a ligand in the requested catalytic applications. Searches for its involvement in asymmetric catalysis (including asymmetric allylic alkylation and hydrogenation), polymerization catalysis, or other organic transformations (such as transfer hydrogenation and cross-coupling reactions) did not yield any relevant research findings or data.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to this compound within the provided outline.

Theoretical and Computational Investigations of 2 Morpholinemethanol, 4 2 Propen 1 Yl

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules. For 2-Morpholinemethanol, 4-(2-propen-1-yl)-, these methods would provide fundamental insights into its behavior. However, no dedicated studies were found that have performed these calculations.

Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, charges)

An analysis of the electronic structure would reveal how electrons are distributed within the molecule, highlighting regions of high or low electron density. This information is crucial for predicting the molecule's reactivity. Reactivity descriptors, such as Fukui functions and atomic charges, would pinpoint the most likely sites for electrophilic or nucleophilic attack. Without computational studies, these specific descriptors for 2-Morpholinemethanol, 4-(2-propen-1-yl)- remain uncharacterized.

Conformational Analysis and Energetics (e.g., ring puckering, rotational barriers)

The morpholine (B109124) ring is known for its conformational flexibility, typically adopting a chair conformation. A computational conformational analysis would identify the most stable three-dimensional structures of 2-Morpholinemethanol, 4-(2-propen-1-yl)-. This would involve examining the energetics of the morpholine ring puckering and the rotational barriers associated with the allyl and hydroxymethyl substituents. Such data is essential for understanding how the molecule's shape influences its interactions and properties, but specific energetic values and barrier heights for this compound have not been reported.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. nih.govnih.gov DFT calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govscielo.org.mx Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral peaks. For 2-Morpholinemethanol, 4-(2-propen-1-yl)-, a set of predicted NMR and IR data is not available in the absence of specific computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with their environment, such as solvents or other molecules.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the solute and affect its structure and dynamic behavior. No simulation studies have been published that explore the behavior of 2-Morpholinemethanol, 4-(2-propen-1-yl)- in different solvent environments.

Intermolecular Interactions and Self-Assembly Studies

Understanding how molecules of 2-Morpholinemethanol, 4-(2-propen-1-yl)- interact with each other is key to predicting its macroscopic properties, such as its tendency to aggregate or form organized structures (self-assembly). MD simulations could provide detailed insights into the nature and strength of these intermolecular forces. At present, there is no published research on the self-assembly or intermolecular interaction patterns of this compound derived from molecular dynamics simulations.

Reaction Pathway and Transition State Analysis for Key Transformations

Currently, there are no published studies that specifically detail the reaction pathways or transition state analyses for key chemical transformations involving 2-Morpholinemethanol, 4-(2-propen-1-yl)-. Such investigations would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This analysis is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying key intermediates.

For a molecule like 2-Morpholinemethanol, 4-(2-propen-1-yl)-, potential transformations of interest for computational study could include, but are not limited to:

Reactions involving the allylic double bond, such as additions or oxidations.

Transformations of the hydroxyl group.

Ring-opening or other modifications of the morpholine core.

Without dedicated computational studies, any discussion of specific transition state geometries, activation energies, or reaction coordinates for this compound would be purely speculative.

Ligand-Metal Interaction Modeling and Catalytic Cycle Simulation

Similarly, there is a lack of specific research on the modeling of ligand-metal interactions and the simulation of catalytic cycles where 2-Morpholinemethanol, 4-(2-propen-1-yl)- acts as a ligand. As a molecule containing both nitrogen and oxygen donor atoms, it has the potential to coordinate with various metal centers.

Computational modeling in this area would typically employ methods such as Density Functional Theory (DFT) to:

Determine the preferred coordination modes of the ligand with different metals.

Calculate the binding energies of the resulting metal complexes.

Analyze the electronic structure of these complexes to understand the nature of the metal-ligand bonding.

Given the absence of such studies, no data tables or detailed findings on the coordination chemistry or catalytic applications of 2-Morpholinemethanol, 4-(2-propen-1-yl)- can be provided. Future computational research would be required to explore these aspects of its chemical behavior.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Morpholinemethanol, 4 2 Propen 1 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Morpholinemethanol, 4-(2-propen-1-yl)- and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework, connectivity, and spatial arrangement of atoms.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for the initial structural verification of 2-Morpholinemethanol, 4-(2-propen-1-yl)- and its derivatives. nih.govresearchgate.net

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, distinct signals are expected for the allyl group protons (CH=CH₂, =CH-, -CH₂-N), the morpholine (B109124) ring protons, the hydroxymethyl group proton (-CH₂OH), and the hydroxyl proton (-OH). Spin-spin coupling constants extracted from high-resolution spectra can help define the chair conformation of the morpholine ring. nih.govresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 2-Morpholinemethanol, 4-(2-propen-1-yl)- would show distinct signals for the allyl group carbons, the four unique carbons of the morpholine ring, and the hydroxymethyl carbon.

DEPT: DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This technique is invaluable for assigning the carbon signals of the morpholine and allyl moieties. nih.gov

The chemical shifts observed in these spectra are highly sensitive to substitution on the morpholine ring or modifications to the hydroxymethyl and allyl groups, making 1D NMR a powerful tool for characterizing complex derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Morpholinemethanol, 4-(2-propen-1-yl)-

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) |

| 2 | ~3.7-3.8 | ~75-77 | CH |

| 3 | ~2.6-2.8 (axial), ~2.9-3.1 (equatorial) | ~53-55 | CH₂ |

| 4 (N-CH₂) | ~3.0-3.2 | ~60-62 | CH₂ |

| 5 | ~2.6-2.8 (axial), ~2.9-3.1 (equatorial) | ~53-55 | CH₂ |

| 6 | ~3.5-3.7 | ~66-68 | CH₂ |

| 7 (CH₂OH) | ~3.4-3.6 | ~63-65 | CH₂ |

| 8 (=CH) | ~5.8-6.0 | ~134-136 | CH |

| 9 (=CH₂) | ~5.1-5.3 | ~117-119 | CH₂ |

Note: Data are estimated based on typical values for N-allyl morpholine and substituted morpholine structures. Actual values may vary depending on solvent and experimental conditions.

For more complex derivatives of 2-Morpholinemethanol, 4-(2-propen-1-yl)-, 2D NMR experiments are essential to establish unambiguous assignments and determine stereochemistry. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is used to trace the proton connectivity within the morpholine ring, the allyl group, and the hydroxymethyl substituent. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity across quaternary carbons and heteroatoms (like the nitrogen and oxygen of the morpholine ring), linking various structural fragments of a complex derivative. nih.govresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. They are particularly powerful for determining the stereochemistry and conformation of the morpholine ring, such as the relative orientation of the hydroxymethyl group (axial vs. equatorial). nih.govresearchgate.net

When 2-Morpholinemethanol, 4-(2-propen-1-yl)- is incorporated into a polymer, for instance, through polymerization of the allyl group, solid-state NMR (ssNMR) becomes a critical analytical technique. Unlike solution-state NMR, ssNMR provides information on the structure and dynamics of materials in the solid phase. nih.govrwth-aachen.de

Solid-state ¹³C NMR, often using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), can be used to characterize the polymer structure. rwth-aachen.de Changes in chemical shifts can indicate the local electronic environment and conformation of the morpholine units within the polymer matrix. liverpool.ac.uk Furthermore, ssNMR can be used to study drug-polymer interactions in amorphous solid dispersions. pharmaexcipients.com If a derivative of the title compound is formulated as an active pharmaceutical ingredient within a polymer matrix, ssNMR can probe for intermolecular interactions, such as hydrogen bonds, and assess the physical state (amorphous vs. crystalline) of the compound within the formulation. nih.govliverpool.ac.uk Relaxation time measurements in ssNMR can provide insights into the molecular dynamics and phase heterogeneity of the polymeric material. reading.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of 2-Morpholinemethanol, 4-(2-propen-1-yl)- and its derivatives, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. This capability is fundamental for determining the elemental composition of novel derivatives or adducts of 2-Morpholinemethanol, 4-(2-propen-1-yl)-. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass.

During ESI, molecules can form adducts with ions present in the solvent, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). ucdavis.edu HRMS is essential for correctly identifying these adducts and deducing the exact mass of the neutral parent molecule. ucdavis.edu

Table 2: Common ESI-MS Adducts for 2-Morpholinemethanol, 4-(2-propen-1-yl)- (C₈H₁₅NO₂) - Exact Mass: 157.1103

| Adduct Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 |

| [M+Na]⁺ | C₈H₁₅NO₂Na⁺ | 180.0995 |

| [M+K]⁺ | C₈H₁₅NO₂K⁺ | 196.0734 |

| [2M+H]⁺ | C₁₆H₃₁N₂O₄⁺ | 315.2278 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific precursor ion is selected, fragmented, and its product ions are analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. nih.gov

For protonated 2-Morpholinemethanol, 4-(2-propen-1-yl)- ([M+H]⁺), MS/MS analysis would involve inducing fragmentation through collision-induced dissociation (CID). The resulting product ions would arise from the cleavage of specific bonds within the molecule. Characteristic fragmentation pathways for N-substituted morpholines often involve:

Loss of the N-substituent: Cleavage of the N-allyl bond, leading to a fragment corresponding to the morpholine methanol (B129727) cation or a neutral loss of the allyl group.

Ring Opening/Cleavage: Fragmentation of the morpholine ring itself, which can occur through various pathways. researchgate.net

Loss of Small Molecules: Elimination of stable neutral molecules like water (H₂O) from the hydroxymethyl group or ethene from the ring structure. researchgate.net

By analyzing the m/z values of the product ions, a detailed fragmentation pathway can be proposed, providing confirmation of the connectivity and structure of the parent molecule and its derivatives. wvu.edu This is particularly useful for distinguishing between isomers, which may have identical exact masses but different fragmentation patterns.

Hyphenated Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the determination of compound purity. nifc.gov.vnyoutube.come3s-conferences.orgresearchgate.net For a moderately polar and volatile compound like 2-Morpholinemethanol, 4-(2-propen-1-yl)-, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the purity of the target compound, identifying volatile impurities from its synthesis, such as residual solvents or starting materials like N-allylmorpholine. In the GC column, compounds are separated based on their boiling points and polarity. Upon entering the mass spectrometer, they are typically ionized by electron impact (EI), causing fragmentation. The resulting fragmentation pattern serves as a chemical fingerprint.

For 2-Morpholinemethanol, 4-(2-propen-1-yl)-, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH) , leading to a fragment ion.

Cleavage of the allyl group (-CH₂CH=CH₂) .

Ring opening of the morpholine moiety , producing characteristic ions. The morpholine cation itself (m/z 86 or 87) is a common fragment in related structures. researchgate.net

Alpha-cleavage adjacent to the nitrogen or oxygen atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing less volatile impurities or thermal-labile byproducts. nih.govresearchgate.net A hydrophilic interaction liquid chromatography (HILIC) column could be employed for separation. nih.gov Electrospray ionization (ESI), a soft ionization technique, would typically be used, which keeps the molecule intact and allows for the determination of the molecular weight from the protonated molecule [M+H]⁺. core.ac.uk Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information for impurity identification. nifc.gov.vnpreprints.org

Table 1: Illustrative GC-MS and LC-MS Data for Purity Analysis

Technique Analyte Expected Retention Time (min) Key Mass/Charge Ratios (m/z) Purpose GC-MS N-allylmorpholine (starting material) ~5.2 113 (M+), 84, 70, 41 Detecting unreacted starting material 2-Morpholinemethanol, 4-(2-propen-1-yl)- ~7.8 143 (M+), 112, 102, 86, 41 Purity determination of main product Dimerization byproduct >10 286 (M+), and related fragments Identifying high molecular weight impurities LC-MS (ESI+) 2-Morpholinemethanol, 4-(2-propen-1-yl)- ~4.5 144 [M+H]+ Quantification and purity assessment Oxidation byproduct ~3.9 158 [M+H]+ Detecting non-volatile degradation products

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying functional groups within a molecule and tracking their changes during chemical reactions. edinst.com

IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. edinst.com For 2-Morpholinemethanol, 4-(2-propen-1-yl)-, these techniques can confirm the presence of its key functional groups.

O-H Group : The alcohol's hydroxyl group will produce a strong, broad absorption band in the IR spectrum between 3200-3500 cm⁻¹ due to hydrogen bonding. youtube.comorgchemboulder.com

C-H Bonds : Stretching vibrations for the aliphatic C-H bonds in the morpholine ring and methylene groups will appear in the 2850-3000 cm⁻¹ region. acs.org The sp² C-H stretch of the allyl group's terminal carbon is expected just above 3000 cm⁻¹.

C=C Bond : The allyl group's carbon-carbon double bond will show a characteristic stretching vibration around 1640-1650 cm⁻¹. This peak is often stronger in the Raman spectrum than in the IR spectrum. researchgate.net

C-O Bonds : The C-O-C ether linkage of the morpholine ring will have a strong, characteristic stretching band in the IR spectrum around 1115 cm⁻¹. nih.gov The C-O stretch of the primary alcohol will appear in the 1050-1260 cm⁻¹ range. orgchemboulder.com

Morpholine Ring : The morpholine ring itself has complex vibrational modes, including rocking, twisting, and scissoring, which appear in the fingerprint region (<1500 cm⁻¹). nih.govacs.org

Transformations of these groups, such as the oxidation of the alcohol to an aldehyde or carboxylic acid, or the polymerization of the allyl group, would lead to predictable changes in the spectra. For example, oxidation would cause the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) peak around 1700-1740 cm⁻¹.

Table 2: Expected Vibrational Frequencies for 2-Morpholinemethanol, 4-(2-propen-1-yl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique -OH (Alcohol) O-H stretch (H-bonded) 3500 - 3200 (broad) IR =C-H (Allyl) C-H stretch 3100 - 3010 Raman/IR -CH₂- (Ring/Chain) C-H stretch 2980 - 2850 Raman/IR C=C (Allyl) C=C stretch 1650 - 1640 Raman -CH₂- Scissoring 1470 - 1450 IR C-O-C (Ether) Asymmetric stretch ~1115 IR C-O (Alcohol) C-O stretch 1260 - 1050 IR C=C-H Out-of-plane bend 990 and 910 IR

In situ spectroscopy, particularly using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), allows for real-time monitoring of a reaction mixture without sample extraction. researchgate.netsemanticscholar.org This is highly valuable for studying the kinetics and mechanism of reactions involving 2-Morpholinemethanol, 4-(2-propen-1-yl)-.

A key application would be monitoring the polymerization of the allyl group. acs.orgnih.gov By inserting an ATR probe into the reaction vessel, the concentration of the monomer can be tracked by observing the decrease in the intensity of the C=C stretching band (around 1645 cm⁻¹) and the =C-H bending bands (around 910 and 990 cm⁻¹) over time. semanticscholar.org This data allows for the calculation of reaction rates and conversion percentages in real-time, providing insight into the polymerization kinetics. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of materials in the solid state.

While 2-Morpholinemethanol, 4-(2-propen-1-yl)- may be a liquid or low-melting solid at room temperature, its crystalline derivatives can be prepared for single-crystal X-ray diffraction (SCXRD). mdpi.com This could be achieved by forming a salt with an acid (e.g., hydrochloride) or a co-crystal. SCXRD provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and conformational details of the morpholine ring (which typically adopts a chair conformation). iucr.orgcambridge.org This technique is definitive for establishing the absolute stereochemistry in chiral compounds. nih.gov The resulting data is crucial for confirming the compound's identity and understanding its three-dimensional shape.

Table 3: Representative Crystallographic Data for a Hypothetical Morpholine Derivative Crystal

Parameter Illustrative Value Information Provided Crystal System Monoclinic Basic crystal symmetry Space Group P2₁/c Symmetry operations within the unit cell a, b, c (Å) a = 8.5, b = 12.1, c = 9.3 Unit cell dimensions β (°) 105.5° Angle of the unit cell Volume (ų) 925.4 Volume of the unit cell Z 4 Number of molecules per unit cell R-factor < 0.05 Indicator of the quality of the structural refinement

The allyl group of 2-Morpholinemethanol, 4-(2-propen-1-yl)- makes it a monomer for polymerization. nih.gov Powder X-ray Diffraction (PXRD) is a key technique for characterizing the resulting polymer's solid-state morphology. rroij.com Unlike SCXRD, PXRD can be performed on polycrystalline or semi-crystalline powders.

The PXRD pattern of a polymer can reveal its degree of crystallinity. thermofisher.com

Amorphous polymers lack long-range order and produce a diffraction pattern with very broad, diffuse humps. icdd.com

Crystalline polymers have ordered regions (crystallites) that diffract X-rays at specific angles, resulting in sharp Bragg peaks. icdd.com

Semi-crystalline polymers , which are most common, exhibit a pattern with both sharp peaks superimposed on a broad amorphous halo. icdd.com

By analyzing the relative areas of the crystalline peaks and the amorphous halo, the percent crystallinity can be calculated. This parameter is critical as it influences the polymer's mechanical, thermal, and chemical properties. thermofisher.com PXRD is thus essential for quality control and for correlating the polymer's structure with its macroscopic performance. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.